molecular formula C15H10ClNOS B2448989 N-(1-benzothiophen-5-yl)-2-chlorobenzamide CAS No. 477539-53-0

N-(1-benzothiophen-5-yl)-2-chlorobenzamide

Cat. No.: B2448989
CAS No.: 477539-53-0
M. Wt: 287.76
InChI Key: VROOYSDHPDVQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzothiophen-5-yl)-2-chlorobenzamide: is a chemical compound known for its complex structure and diverse applications in scientific research. This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and a chlorobenzamide moiety. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzothiophen-5-yl)-2-chlorobenzamide typically involves the reaction of 1-benzothiophene-5-amine with 2-chlorobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(1-benzothiophen-5-yl)-2-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted benzamides are formed.

    Oxidation Products: Sulfoxides and sulfones are the major products.

    Reduction Products: Thiols and thioethers are commonly formed.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-2-chlorobenzamide has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, thereby modulating their activity. For example, it has been reported to inhibit the phosphorylation of collapsin response mediator protein 2 (CRMP2), which plays a role in neuroprotection and the treatment of neurodegenerative diseases . The compound’s ability to interact with these targets is attributed to its unique chemical structure and functional groups.

Comparison with Similar Compounds

N-(1-benzothiophen-5-yl)-2-chlorobenzamide can be compared with other similar compounds, such as:

  • N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide
  • N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide
  • 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one

Uniqueness:

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNOS/c16-13-4-2-1-3-12(13)15(18)17-11-5-6-14-10(9-11)7-8-19-14/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROOYSDHPDVQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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